![molecular formula C15H22N4O4 B12520487 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid CAS No. 819883-47-1](/img/structure/B12520487.png)
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two aminopropanoylamino groups attached to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-diformylbenzoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminopropanoylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of advanced materials with unique properties, such as optoelectronic devices and sensors
Mecanismo De Acción
The mechanism of action of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The aminopropanoylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(aminomethyl)benzoic acid: This compound has similar structural features but lacks the aminopropanoylamino groups.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with different functional groups attached to the benzoic acid core
Uniqueness
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
819883-47-1 |
|---|---|
Fórmula molecular |
C15H22N4O4 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
3,5-bis[(3-aminopropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-3-1-13(20)18-8-10-5-11(7-12(6-10)15(22)23)9-19-14(21)2-4-17/h5-7H,1-4,8-9,16-17H2,(H,18,20)(H,19,21)(H,22,23) |
Clave InChI |
QXPIXBFQIQKADZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CNC(=O)CCN)C(=O)O)CNC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
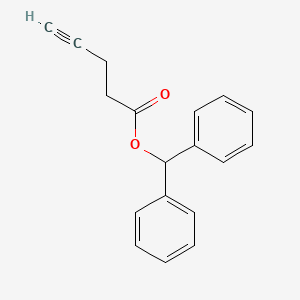
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
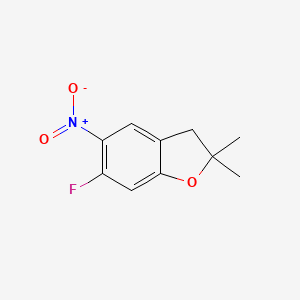
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
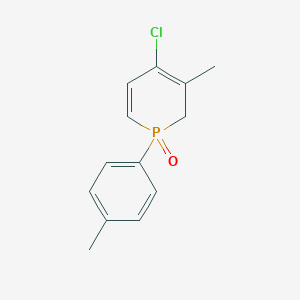
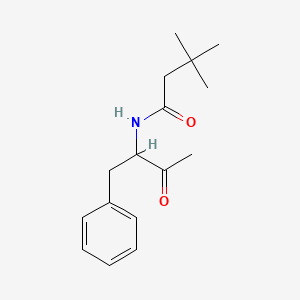
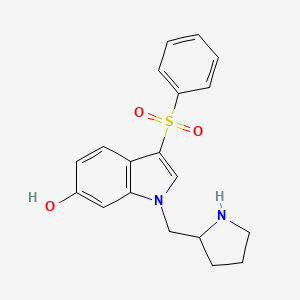
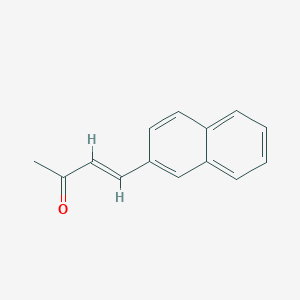
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
